Nefiracetam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Animal Studies:

Learning and Memory

Some animal studies suggest that Nefiracetam may improve learning and memory in animals. For instance, one study found that Nefiracetam administration enhanced memory consolidation in rats Source: [Pharmacological Research: ].

Neuroprotection

Nefiracetam has been investigated for its neuroprotective properties. Studies in animals show it may offer protection against brain damage caused by stroke or ischemia Source: [Progress in Neurobiology: ].

Human Studies:

Cognitive Enhancement

There is limited research on the effectiveness of Nefiracetam for cognitive enhancement in healthy adults. Some studies suggest potential benefits for memory and learning, while others show no significant effects Source: [Psychopharmacology: Source: [Pharmacopsychiatry: ].

Age-Related Cognitive Decline

A few studies have explored the use of Nefiracetam in managing age-related cognitive decline and dementia. However, the results are inconclusive and more research is needed Source: [Drugs & Aging].

Important Note

It's important to remember that these studies are preliminary and more research is needed to confirm the effects of Nefiracetam in humans.

Additional Considerations:

- The safety and efficacy of long-term Nefiracetam use are not fully established.

- Nefiracetam may interact with other medications.

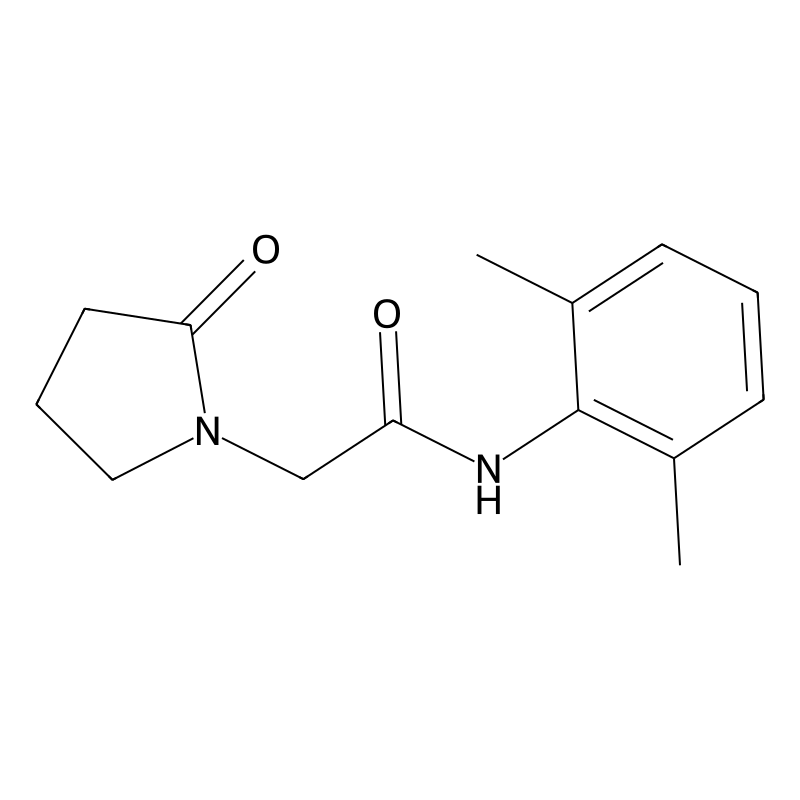

Nefiracetam is a nootropic compound belonging to the racetam family, which is primarily recognized for its cognitive-enhancing properties. The chemical formula of Nefiracetam is , and its IUPAC name is N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. This compound is characterized by a pyrrolidone nucleus, similar to other racetams, and exhibits a unique pharmacological profile that distinguishes it from its relatives .

The precise mechanism by which Nefiracetam exerts its effects is still under investigation. Research suggests it may modulate several neurotransmitter systems, including those involving GABA, acetylcholine, and glutamate [, ].

- GABAergic System: Unlike other racetams, Nefiracetam shows a high affinity for the GABAA receptor, potentially acting as an agonist []. This could contribute to its anxiolytic (anxiety-reducing) effects [].

- Cholinergic System: Nefiracetam may enhance cholinergic signaling, potentially improving memory and learning [].

- Glutamatergic System: Nefiracetam may modulate glutamate activity, a key neurotransmitter for learning and memory [].

Nefiracetam exhibits significant biological activity, particularly in enhancing cognitive functions. It acts on multiple neurotransmitter systems, including:

- Cholinergic System: It stimulates the release of acetylcholine, thereby improving memory and learning capabilities.

- GABAergic System: Nefiracetam enhances GABA receptor activity, which may contribute to its anxiolytic effects.

- Glutamatergic System: The compound modulates NMDA receptors, enhancing synaptic plasticity and long-term potentiation .

Preclinical studies have demonstrated its potential in ameliorating amnesia induced by various substances, such as scopolamine and ethanol, suggesting strong antiamnesic properties .

The synthesis of Nefiracetam can be achieved through several methods:

- From Formaldehyde and Isocyanide: This method involves the reaction of 2,6-dimethylphenyl isocyanide with formaldehyde and 4-aminobutyric acid.

- Alternative Synthetic Routes: Other synthetic pathways have been explored to optimize yield and purity, focusing on variations in reagents and conditions used during the synthesis .

Nefiracetam has been investigated for various applications:

- Cognitive Enhancement: It is primarily used as a cognitive enhancer in both clinical settings and as a supplement.

- Antidementia Properties: Preliminary research suggests potential benefits in treating Alzheimer's disease and other forms of dementia .

- Neuroprotection: Its ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies .

Nefiracetam has been shown to interact with several drugs and compounds:

- Esketamine: Co-administration may increase the risk of central nervous system depression.

- GABA Receptor Antagonists: Nefiracetam can reverse amnesia caused by GABA antagonists like picrotoxin and bicuculline but does not prevent seizures induced by these agents .

These interactions underline the importance of careful monitoring when used alongside other medications.

Nefiracetam shares structural similarities with other compounds in the racetam family. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Piracetam | Pyrrolidone nucleus | First racetam; primarily enhances learning |

| Aniracetam | Pyrrolidone nucleus | Potent anxiolytic effects; affects AMPA receptors |

| Oxiracetam | Pyrrolidone nucleus | Focused on enhancing memory; less fat-soluble |

| Phenylpiracetam | Pyrrolidone nucleus | Increased physical performance; stimulant effects |

Nefiracetam's unique affinity for GABA A receptors and its complex interaction with cholinergic systems set it apart from these similar compounds. While all racetams share a common core structure, their distinct pharmacological profiles contribute to their varied therapeutic applications .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Starkstein SE, Brockman S, Hatch KK, Bruce DG, Almeida OP, Davis WA, Robinson RG. A Randomized, Placebo-Controlled, Double-Blind Efficacy Study of Nefiracetam to Treat Poststroke Apathy. J Stroke Cerebrovasc Dis. 2016 May;25(5):1119-27. doi: 10.1016/j.jstrokecerebrovasdis.2016.01.032. PubMed PMID: 26915605.

3: Moriguchi S, Han F, Shioda N, Yamamoto Y, Nakajima T, Nakagawasai O, Tadano T, Yeh JZ, Narahashi T, Fukunaga K. Nefiracetam activation of CaM kinase II and protein kinase C mediated by NMDA and metabotropic glutamate receptors in olfactory bulbectomized mice. J Neurochem. 2009 Jul;110(1):170-81. doi: 10.1111/j.1471-4159.2009.06122.x. PubMed PMID: 19457128.

4: Moriguchi S, Zhao X, Marszalec W, Yeh JZ, Fukunaga K, Narahashi T. Nefiracetam and galantamine modulation of excitatory and inhibitory synaptic transmission via stimulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons. Neuroscience. 2009 May 5;160(2):484-91. doi: 10.1016/j.neuroscience.2009.02.055. PubMed PMID: 19272425.

5: Moriguchi S, Shioda N, Han F, Narahashi T, Fukunaga K. CaM kinase II and protein kinase C activations mediate enhancement of long-term potentiation by nefiracetam in the rat hippocampal CA1 region. J Neurochem. 2008 Aug;106(3):1092-103. doi: 10.1111/j.1471-4159.2008.05440.x. PubMed PMID: 18445137.

6: Moriguchi S, Shioda N, Maejima H, Zhao X, Marszalec W, Yeh JZ, Fukunaga K, Narahashi T. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor. Mol Pharmacol. 2007 Feb;71(2):580-7. PubMed PMID: 17095583.

7: Robinson RG, Jorge RE, Clarence-Smith K. Double-blind randomized treatment of poststroke depression using nefiracetam. J Neuropsychiatry Clin Neurosci. 2008 Spring;20(2):178-84. doi: 10.1176/appi.neuropsych.20.2.178. PubMed PMID: 18451188.

8: Fu CY, He XY, Li XF, Zhang X, Huang ZW, Li J, Chen M, Duan CZ. Nefiracetam Attenuates Pro-Inflammatory Cytokines and GABA Transporter in Specific Brain Regions of Rats with Post-Ischemic Seizures. Cell Physiol Biochem. 2015;37(5):2023-31. doi: 10.1159/000438562. PubMed PMID: 26584300.

9: Robinson RG, Jorge RE, Clarence-Smith K, Starkstein S. Double-blind treatment of apathy in patients with poststroke depression using nefiracetam. J Neuropsychiatry Clin Neurosci. 2009 Spring;21(2):144-51. doi: 10.1176/appi.neuropsych.21.2.144. PubMed PMID: 19622685.

10: Han F, Nakano T, Yamamoto Y, Shioda N, Lu YM, Fukunaga K. Improvement of depressive behaviors by nefiracetam is associated with activation of CaM kinases in olfactory bulbectomized mice. Brain Res. 2009 Apr 10;1265:205-14. doi: 10.1016/j.brainres.2009.02.014. PubMed PMID: 19233146.

11: Kitano Y, Komiyama C, Makino M, Takasuna K, Satoh H, Aoki T, Kinoshita M, Takazawa A, Yamauchi T, Sakurada S. Anticonvulsant and neuroprotective effects of the novel nootropic agent nefiracetam on kainic acid-induced seizures in rats. Brain Res. 2005 Sep 28;1057(1-2):168-76. PubMed PMID: 16122714.

12: Lu XC, Dave JR, Chen Z, Cao Y, Liao Z, Tortella FC. Nefiracetam attenuates post-ischemic nonconvulsive seizures in rats and protects neuronal cell death induced by veratridine and glutamate. Life Sci. 2013 Jun 13;92(22):1055-63. doi: 10.1016/j.lfs.2013.04.004. PubMed PMID: 23603142.

13: Tsuchiya Y, Yabe K, Takada S, Ishii Y, Jindo T, Furuhama K, Suzuki KT. Early pathophysiological features in canine renal papillary necrosis induced by nefiracetam. Toxicol Pathol. 2005;33(5):561-9. PubMed PMID: 16105799.

14: Ando T, Takagi N, Takagi K, Kago T, Takeo S. Effects of nefiracetam on the levels of brain-derived neurotrophic factor and synapsin I mRNA and protein in the hippocampus of microsphere-embolized rats. Eur J Pharmacol. 2005 Jan 10;507(1-3):49-56. PubMed PMID: 15659294.

15: Yoshii M, Furukawa T, Ogihara Y, Watabe S, Shiotani T, Ishikawa Y, Nishimura M, Nukada T. Negative regulation of opioid receptor-G protein-Ca2+ channel pathway by the nootropic nefiracetam. Ann N Y Acad Sci. 2004 Oct;1025:389-97. PubMed PMID: 15542741.

16: Moriguchi S, Marszalec W, Zhao X, Yeh JZ, Narahashi T. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons. J Pharmacol Exp Ther. 2003 Oct;307(1):160-7. PubMed PMID: 12805478.

17: Woodruff-Pak DS, Ewers M, Shiotani T, Watabe S, Tanaka M, Wenk GL. Nefiracetam and physostigmine: separate and combined effects on learning in older rabbits. Neurobiol Aging. 2004 Jul;25(6):807-16. PubMed PMID: 15165705.

18: Yan Y, Mizuno T, Nitta A, Yamada K, Nabeshima T. Nefiracetam attenuates methamphetamine-induced discriminative stimulus effects in rats. Ann N Y Acad Sci. 2004 Oct;1025:274-8. PubMed PMID: 15542727.

19: Takeo S, Fukatsu T, Miyake-Takagi K, Takagi N, Niimura M, Nagakura A, Ando T, Tanonaka K. Persistent effects of delayed treatment with nefiracetam on the water maze task in rats with sustained cerebral ischemia. J Pharmacol Exp Ther. 2003 Feb;304(2):513-23. PubMed PMID: 12538802.

20: Tsuchiya Y, Tominaga Y, Matsubayashi K, Jindo T, Furuhama K, Suzuki KT. Investigation on urinary proteins and renal mRNA expression in canine renal papillary necrosis induced by nefiracetam. Arch Toxicol. 2005 Sep;79(9):500-7. PubMed PMID: 16007418.